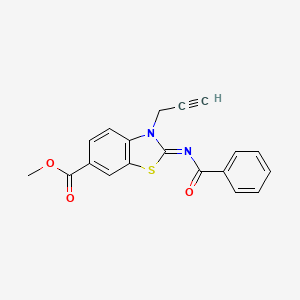

Methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-3-11-21-15-10-9-14(18(23)24-2)12-16(15)25-19(21)20-17(22)13-7-5-4-6-8-13/h1,4-10,12H,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTWJTJGBNPCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method involves the use of a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) as a catalyst in ethanol at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole: A simpler compound with similar structural features but lacking the benzoylimino and prop-2-ynyl groups.

2-Aminobenzothiazole: Contains an amino group instead of the benzoylimino group.

Benzothiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ester.

Uniqueness

Methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : Methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate

- Molecular Formula : C21H19N3O5S2

- Molecular Weight : 453.52 g/mol

Methyl 2-benzoylimino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate exhibits various biological activities primarily through its interaction with biological macromolecules. Its mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticonvulsant Effects : Some studies suggest that related compounds in the benzothiazole family demonstrate anticonvulsant activity.

Anticonvulsant Activity

A study evaluated a series of benzothiazole derivatives for their anticonvulsant properties. The results indicated that certain derivatives exhibited significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential therapeutic applications in epilepsy management .

Antimicrobial Properties

Research has shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. For instance, a derivative similar to methyl 2-benzoylimino-3-prop-2-ynyl demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Test Method | Result |

|---|---|---|---|

| Methyl 2-benzoylimino-3-prop-2-ynyl | Anticonvulsant | MES | Significant activity observed |

| Benzothiazole derivative A | Antimicrobial | Disk diffusion | Inhibition of S. aureus growth |

| Benzothiazole derivative B | Antimicrobial | MIC | Effective against E. coli |

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Stepwise Recommendations :

- Synthesis : Document exact equivalents of reagents, solvent batch numbers, and temperature gradients.

- Purification : Use prep-HPLC with a C18 column (acetonitrile/water gradient) for >99% purity.

- Bioassays : Adopt CLIA-certified cell lines and pre-dose viability normalization.

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) with raw data uploaded to repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.